![molecular formula C16H18N4O2 B2605316 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2194847-41-9](/img/structure/B2605316.png)
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one, also known as AZD 9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It is a small molecule drug that selectively targets mutated forms of EGFR, such as the T790M mutation, which is resistant to first and second-generation EGFR inhibitors.
科学的研究の応用
Synthesis and Structural Characterization
Research on novel heterocyclic compounds, including azetidinones and pyrazine derivatives, often focuses on their synthesis and structural characterization. For example, a study discussed the synthesis of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives, highlighting the versatile applications of these heterocyclic frameworks in developing new chemical entities with potential biological activities (Rashad et al., 2014).
Antimicrobial Applications
Compounds with azetidine and pyrazine motifs have been explored for their antimicrobial properties. For instance, azetidin-2-one containing pyrazoline derivatives have shown promising antimicrobial activities, suggesting their potential in addressing bacterial and fungal infections (Shailesh et al., 2012).
Anti-inflammatory and Analgesic Activities
The exploration of heterocyclic compounds extends to evaluating their anti-inflammatory and analgesic properties. A study on benzofuran derivatives highlighted significant anti-inflammatory, analgesic, and anticonvulsant activities, demonstrating the therapeutic potential of such compounds in pain and inflammation management (El-Sawy et al., 2014).
Antidiabetic and Renoprotective Activities
Research has also been conducted on benzazole, thiazolidin-4-one, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities. Some compounds were found to exhibit remarkable anti-diabetic potency and significant renoprotective activity, underscoring the potential of heterocyclic compounds in metabolic disorder treatments (Abeed et al., 2017).
特性
IUPAC Name |
2-(2-methylphenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)20-9-13(10-20)19-15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYAQWXITVEPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CC(C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。